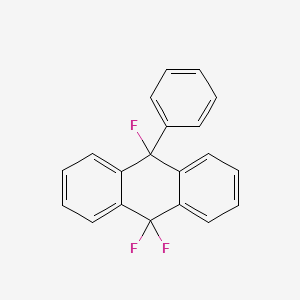
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene is a chemical compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three fluorine atoms and a phenyl group attached to the anthracene core. It is known for its unique photophysical properties, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene typically involves the substitution of anthracene at the 9 and 10 positions. One common method includes the use of trifluoromethylation reagents and phenylation agents under controlled conditions. The reaction is usually carried out in a dry solvent such as tetrahydrofuran (THF) with a palladium catalyst . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity.
Chemical Reactions Analysis
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene has several applications in scientific research:
Biology: Its unique photophysical properties make it useful in fluorescent probes for biological imaging.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in therapeutic agents.
Mechanism of Action
The mechanism by which 9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and photon upconversion systems. The molecular targets and pathways involved include the excitation of electrons to higher energy states and subsequent emission of light .
Comparison with Similar Compounds
Similar compounds to 9,9,10-Trifluoro-10-phenyl-9,10-dihydroanthracene include:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in similar applications.
9,10-Dimethylanthracene: Exhibits different photophysical properties due to the presence of methyl groups instead of phenyl and trifluoromethyl groups.
9,10-Dihydroanthracene: A simpler derivative with hydrogen atoms at the 9 and 10 positions, used as a hydrogen donor.
The uniqueness of this compound lies in its trifluoromethyl and phenyl substitutions, which impart distinct photophysical properties and make it suitable for specialized applications .
Properties
CAS No. |
88170-21-2 |
|---|---|
Molecular Formula |
C20H13F3 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
9,9,10-trifluoro-10-phenylanthracene |
InChI |
InChI=1S/C20H13F3/c21-19(14-8-2-1-3-9-14)15-10-4-6-12-17(15)20(22,23)18-13-7-5-11-16(18)19/h1-13H |
InChI Key |
VNEWYMFKUFODFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C(C4=CC=CC=C42)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















